Adenosine 5'-diphosphate disodium salt

Description

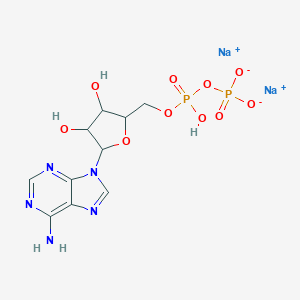

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16178-48-6 |

|---|---|

Molecular Formula |

C10H13N5Na2O10P2 |

Molecular Weight |

471.17 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI Key |

ORKSTPSQHZNDSC-IDIVVRGQSA-L |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Other CAS No. |

16178-48-6 |

Origin of Product |

United States |

Roles in Cellular Energy Metabolism and Bioenergetics

Intermediary Role in Adenosine (B11128) Triphosphate Synthesis and Hydrolysis

The primary function of ADP in bioenergetics lies in its continuous cycle with ATP. youtube.com When a cell requires energy for processes like muscle contraction, nerve impulse propagation, or chemical synthesis, ATP is hydrolyzed. wikipedia.orgnih.gov This exergonic reaction cleaves the terminal high-energy phosphate (B84403) bond of ATP, releasing a significant amount of energy (approximately 30.5 kJ/mol) and yielding ADP and an inorganic phosphate (Pi) molecule. creative-proteomics.combyjus.com

ATP + H₂O → ADP + Pi + Energy byjus.com

Conversely, when the cell generates energy from the breakdown of nutrients like glucose, this energy is used to re-phosphorylate ADP back into ATP, storing the energy in the newly formed phosphate bond. wikipedia.org This reversible process, known as the ATP-ADP cycle, ensures a constant supply of energy for cellular functions. youtube.comstudy.com ADP, therefore, acts as a direct acceptor of the phosphate group in the crucial process of energy storage. creative-proteomics.com

Mechanisms in Oxidative Phosphorylation Pathways

Oxidative phosphorylation is the primary pathway for ATP synthesis in aerobic organisms and takes place in the mitochondria. wikipedia.org This process generates the vast majority of cellular ATP by utilizing the energy released from the oxidation of electron carriers like NADH and FADH₂. nih.gov

ADP's role in this pathway is that of a crucial substrate. The process begins with the transport of ADP from the cytosol into the mitochondrial matrix via a specific transporter protein called the ADP/ATP carrier or adenine (B156593) nucleotide translocase. nih.govresearchgate.net Inside the matrix, ADP and inorganic phosphate (Pi) become the substrates for the enzyme ATP synthase (also known as Complex V). creative-diagnostics.com

The electron transport chain, a series of protein complexes in the inner mitochondrial membrane, pumps protons from the matrix to the intermembrane space, creating a potent electrochemical gradient. nih.gov The flow of these protons back into the matrix through ATP synthase drives the rotation of a component of the enzyme, which in turn catalyzes the phosphorylation of ADP to ATP. wikipedia.orgcreative-diagnostics.com

The concentration of ADP is a primary regulator of the rate of oxidative phosphorylation. creative-diagnostics.com When cellular energy consumption is high, ATP is hydrolyzed to ADP, leading to an increase in ADP concentration. creative-proteomics.com This elevated ADP level stimulates ATP synthase, accelerating ATP production and, consequently, oxygen consumption to meet the cell's energy demand. creative-diagnostics.comnih.gov

| Feature | Oxidative Phosphorylation | Substrate-Level Phosphorylation |

| Location | Inner mitochondrial membrane (eukaryotes) | Cytosol (glycolysis), Mitochondrial matrix (Krebs cycle) |

| ATP Yield | High (approx. 30-36 ATP per glucose) | Low (4 ATP per glucose, net gain of 2) |

| Mechanism | ATP synthase uses proton motive force | Direct transfer of a phosphate group from a substrate to ADP |

| Key Enzyme | ATP Synthase | Phosphoglycerate Kinase, Pyruvate Kinase |

| Oxygen Requirement | Yes (aerobic) | No (anaerobic) |

| Source of Energy | Electrochemical gradient from oxidation of NADH/FADH₂ | High-energy phosphate bonds of metabolic intermediates |

Mechanisms in Glycolytic Pathways

Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy that is captured to form ATP. wikipedia.org Unlike oxidative phosphorylation, glycolysis generates ATP through a process called substrate-level phosphorylation. creative-diagnostics.com This involves the direct enzymatic transfer of a phosphate group from a high-energy intermediate substrate to ADP. wikipedia.org

Two key steps in the "pay-off phase" of glycolysis result in the synthesis of ATP:

Phosphoglycerate Kinase: This enzyme catalyzes the transfer of a high-energy phosphate group from 1,3-bisphosphoglycerate to ADP, forming ATP and 3-phosphoglycerate. wikipedia.orgtru.ca This is the first ATP-generating step in glycolysis. creative-proteomics.com

Pyruvate Kinase: In the final step of glycolysis, pyruvate kinase facilitates the transfer of a phosphate group from phosphoenolpyruvate (PEP), another high-energy molecule, to ADP, yielding pyruvate and a second molecule of ATP. wikipedia.orgtru.ca

For each molecule of glucose that enters glycolysis, these reactions occur twice, resulting in a gross production of four ATP molecules. Since two ATP molecules are consumed in the initial "preparatory phase," there is a net gain of two ATPs from glycolysis. wikipedia.orgtru.ca

Regulation of Cellular Energy Homeostasis

The cell must maintain a stable balance between energy production and consumption, a state known as energy homeostasis. The ratio of ATP to ADP is a critical indicator of the cell's energetic status and a key regulatory signal in metabolism. creative-proteomics.com A high ATP/ADP ratio signifies that the cell has ample energy, while a low ratio (high relative ADP) indicates that energy stores are depleted and production needs to increase. creative-proteomics.com

ADP functions as an allosteric regulator for several key enzymes in metabolic pathways. For example, high concentrations of ADP (and AMP, which is in equilibrium with ADP) activate phosphofructokinase-1 (PFK-1), a crucial regulatory enzyme in glycolysis. wikipedia.orgcreative-proteomics.com This activation stimulates the breakdown of glucose to produce more ATP. nih.gov Conversely, high levels of ATP inhibit PFK-1, slowing down glycolysis when the cell's energy needs are met. wikipedia.org This feedback mechanism ensures that ATP is produced only when needed, preventing the wasteful breakdown of nutrients. nih.gov The concentration of ADP, therefore, plays a pivotal role in adjusting the rate of cellular respiration to meet the metabolic demand for ATP. nih.govresearchgate.net

Involvement in Nucleic Acid Metabolism

Beyond its central role in energy transfer, ADP is also a precursor for the synthesis of deoxyadenosine triphosphate (dATP), one of the four building blocks required for DNA synthesis. biofargo.comwikipedia.org This conversion is a critical step in preparing for DNA replication and repair. nih.gov

The process is initiated by the enzyme ribonucleotide reductase (RNR). wikipedia.orglibretexts.org RNR catalyzes the reduction of the ribose sugar in ribonucleoside diphosphates to a deoxyribose sugar, removing the 2'-hydroxyl group. wikipedia.orgyoutube.com Specifically, RNR converts ADP into deoxyadenosine diphosphate (B83284) (dADP). youtube.com

ADP → (Ribonucleotide Reductase) → dADP

Following this reduction, dADP is phosphorylated by a kinase enzyme to form deoxyadenosine triphosphate (dATP), which can then be incorporated into new DNA strands by DNA polymerase.

Mechanisms of Signal Transduction Via Purinergic Receptors

Overview of Purinergic Signaling Modulated by Adenosine (B11128) 5'-Diphosphate

Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine. wikipedia.org Adenosine 5'-diphosphate (ADP), a key purine nucleotide, plays a crucial role in this signaling pathway, primarily by activating P2 purinergic receptors. nih.govnih.gov These receptors are broadly categorized into two families: P2Y receptors, which are G protein-coupled receptors (GPCRs), and P2X receptors, which are ligand-gated ion channels. nih.govwikipedia.org

Extracellular ADP is largely generated through the enzymatic breakdown of ATP by ectonucleotidases, such as CD39. researchgate.netnih.gov This conversion is a critical step in modulating purinergic signals, as it terminates ATP-mediated signaling while initiating ADP-specific pathways. nih.gov The subsequent activation of P2Y and P2X receptors by ADP triggers a variety of intracellular signaling cascades that regulate a wide array of physiological processes, including platelet aggregation, immune responses, and neurotransmission. nih.govqiagen.comtocris.com

The diversity of P2Y receptor subtypes that are sensitive to ADP allows for a nuanced and context-dependent cellular response. nih.gov For instance, in platelets, the coordinated activation of P2Y1 and P2Y12 receptors by ADP is essential for hemostasis and thrombosis. nih.gov This intricate signaling network highlights the importance of ADP as a key signaling molecule in the purinergic system.

P2Y Receptor Subtypes and Coupled Signaling Cascades

ADP is the principal endogenous agonist for a specific subset of P2Y receptors, namely P2Y1, P2Y12, and P2Y13. nih.gov These receptors belong to the class A family of G protein-coupled receptors (GPCRs) and are integral membrane proteins characterized by seven transmembrane helices. wikipedia.org The activation of these receptors by ADP initiates distinct intracellular signaling cascades, largely determined by the type of G protein to which they couple.

| Receptor Subtype | Primary G protein Coupling | Key Signaling Pathway |

| P2Y1 | Gq/11 | Phospholipase C activation, leading to increased intracellular Ca2+ |

| P2Y12 | Gi | Adenylate cyclase inhibition, leading to decreased cAMP |

| P2Y13 | Gi | Adenylate cyclase inhibition, leading to decreased cAMP |

The P2Y1 receptor is predominantly coupled to the Gq/11 family of G proteins. frontiersin.orgacs.org Upon binding of ADP, the P2Y1 receptor undergoes a conformational change that activates Gq. acs.org This activation, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). acs.org

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govresearchgate.net This rapid increase in intracellular calcium concentration is a hallmark of P2Y1 receptor activation and is responsible for initiating various cellular responses, such as platelet shape change. nih.govresearchgate.net For example, in human retinal pigment epithelial cells, ADP-induced calcium responses are mediated by the P2Y1 receptor. arvojournals.org

The P2Y12 receptor is coupled to the Gi family of G proteins. researchgate.netnih.gov When activated by ADP, the α-subunit of the Gi protein inhibits the enzyme adenylate cyclase. researchgate.netmdpi.com This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). researchgate.netmdpi.com A reduction in cAMP levels results in the decreased activity of protein kinase A (PKA), a cAMP-dependent protein kinase. researchgate.net

In platelets, the inhibition of adenylate cyclase by P2Y12 activation is a critical step for platelet aggregation. nih.govnih.gov While P2Y1 activation initiates platelet shape change, the sustained signaling from P2Y12 is necessary for the full aggregation response. qiagen.comnih.gov P2Y12 receptor activation also stimulates the phosphoinositide 3-kinase (PI3K) pathway via the Gβγ subunits of the Gi protein, which contributes to the stabilization of platelet aggregates. researchgate.netnih.gov

The P2Y13 receptor, like P2Y12, is coupled to the Gi family of G proteins and is activated by ADP. researchgate.netnih.gov Its activation also leads to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cAMP levels. patsnap.com While both P2Y12 and P2Y13 receptors respond to ADP and couple to Gi, they exhibit distinct pharmacological properties and physiological roles. researchgate.netnih.gov

The P2Y13 receptor is involved in various cellular processes, including the regulation of cholesterol metabolism, bone homeostasis, and neuroprotection. researchgate.netnih.gov Although it primarily signals through Gi, the P2Y13 receptor has been shown to be versatile in its signaling, potentially coupling to other G proteins like Gs or Gq under certain conditions. nih.gov It can also trigger other intracellular pathways, such as the activation of mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol 3-kinase/Akt/glycogen synthase kinase 3 axis. nih.gov

The development of selective agonists and antagonists for the ADP-sensitive P2Y receptors has been crucial for elucidating their specific functions. nih.govresearchgate.net These pharmacological tools allow researchers to selectively activate or block a particular receptor subtype to study its downstream effects.

For the P2Y1 receptor, 2-Methylthioadenosine diphosphate (B83284) (2-MeSADP) is a potent agonist. tocris.com MRS2179 and MRS2500 are well-established selective antagonists for the P2Y1 receptor. arvojournals.orgnih.gov

The P2Y12 receptor is also potently activated by 2-MeSADP. nih.gov A number of clinically significant antagonists have been developed for this receptor, including the thienopyridine derivatives clopidogrel (B1663587) and prasugrel (B1678051), and the direct-acting antagonists ticagrelor (B1683153) and cangrelor (B105443). nih.gov These antagonists are widely used as antiplatelet agents. tocris.com

For the P2Y13 receptor, ADP is the principal agonist. nih.gov While selective agonists are less common, antagonists such as MRS2211 and MRS2603 have been identified to inhibit P2Y13-mediated responses. nih.gov It is noteworthy that some compounds can exhibit activity at multiple P2Y receptor subtypes. For example, cangrelor can block both P2Y12 and P2Y13 receptors. nih.gov

| Receptor | Selective Agonists | Selective Antagonists |

| P2Y1 | 2-MeSADP, MRS 2365 | MRS2179, MRS2500 |

| P2Y12 | 2-MeSADP | Clopidogrel (active metabolite), Prasugrel (active metabolite), Ticagrelor, Cangrelor, PSB0739 |

| P2Y13 | 2-MeSADP | MRS2211, MRS2603 |

P2X Receptor Interactions and Ion Channel Modulation (e.g., P2X1 Receptor)

In addition to the G protein-coupled P2Y receptors, ADP can also interact with P2X receptors, which are ligand-gated ion channels. nih.gov The P2X1 receptor, in particular, is a key player in this context. While ATP is the primary endogenous agonist for P2X1 receptors, ADP has been shown to act as a competitive antagonist at this receptor subtype. uliege.be

Activation of the P2X1 receptor by ATP leads to the rapid influx of cations, including Ca2+ and Na+, into the cell. nih.govpatsnap.com This ion influx causes membrane depolarization and a subsequent increase in intracellular calcium, triggering rapid cellular responses such as smooth muscle contraction and platelet shape change. patsnap.com

The antagonistic effect of ADP at the P2X1 receptor is significant in physiological settings where both ATP and ADP are co-released, such as during platelet activation. uliege.be In this scenario, the relative concentrations of ATP and ADP can fine-tune the P2X1-mediated response. By competing with ATP for binding to the P2X1 receptor, ADP can modulate the extent of ion channel opening and the resulting downstream signaling events. uliege.be This interaction adds another layer of complexity to purinergic signaling, where the balance between different nucleotides can precisely control cellular function.

Cross-talk and Interplay with other Cellular Signaling Pathways

The signaling cascades initiated by Adenosine 5'-diphosphate (ADP) through its purinergic receptors, particularly the P2Y family, are not isolated events. They are intricately connected with a multitude of other cellular signaling pathways, creating a complex and highly regulated network of intracellular communication. This cross-talk allows for the fine-tuning of cellular responses to various stimuli and is crucial for numerous physiological processes.

A significant point of convergence for these signaling pathways is the modulation of second messengers, such as intracellular calcium ions (Ca²⁺) and cyclic adenosine monophosphate (cAMP), as well as the activation and inhibition of various protein kinases. The interplay between purinergic signaling and other pathways ensures a coordinated cellular response to changes in the extracellular environment.

Interactions with Calcium Signaling Pathways

The relationship between purinergic signaling and calcium (Ca²⁺) signaling is particularly intimate and well-documented. nih.gov Extracellular ADP, by activating Gq-coupled P2Y receptors like P2Y1, stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ from intracellular stores and causing a rapid increase in cytosolic Ca²⁺ concentration. ashpublications.org

This elevation in intracellular Ca²⁺ is a pivotal event that influences a wide range of cellular functions, from muscle contraction and neurotransmission to gene expression and cell proliferation. nih.gov Furthermore, the interplay is bidirectional. For instance, in human platelets, the activation of the Gi-coupled P2Y12 receptor potentiates the Ca²⁺ response initiated by the Gq-coupled P2Y1 receptor. ashpublications.org This potentiation is mediated by both the inhibition of adenylate cyclase and the activation of phosphoinositide 3-kinase (PI3K). ashpublications.org This reciprocal cross-talk between P2Y1 and P2Y12 receptors at the level of calcium signaling allows for a more robust and sustained cellular response to ADP. ashpublications.org

Research has also shown that ATP-activated purinergic receptors can amplify Ca²⁺ signaling initiated by other G-protein coupled receptors (GPCRs), such as chemokine receptors. nih.gov This synergistic effect on Ca²⁺ signaling highlights a cooperative mechanism between different receptor systems. nih.gov

Table 1: Key Proteins in ADP-Mediated Calcium Signaling Cross-talk

| Interacting Protein/Pathway | Role in Cross-talk | Cellular Outcome |

|---|---|---|

| P2Y1 Receptor | Gq-coupled receptor that activates Phospholipase C (PLC) upon ADP binding. ashpublications.org | Initiates the release of Ca²⁺ from intracellular stores. ashpublications.org |

| P2Y12 Receptor | Gi-coupled receptor that, upon ADP binding, potentiates the P2Y1-mediated Ca²⁺ response. ashpublications.org | Enhances and sustains the increase in cytosolic Ca²⁺. ashpublications.org |

| Phospholipase C (PLC) | Activated by Gq-coupled receptors to produce IP₃ and DAG. ashpublications.org | IP₃ mediates the release of intracellular Ca²⁺. ashpublications.org |

| Phosphoinositide 3-kinase (PI3K) | Activated downstream of the P2Y12 receptor. jci.org | Contributes to the potentiation of the Ca²⁺ response. ashpublications.org |

Interplay with Nitric Oxide (NO) Signaling

Adenosine 5'-diphosphate plays a role in modulating the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. In vascular endothelial cells, ADP can stimulate the endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. nih.govnih.gov This stimulation often occurs through the activation of P2Y1 receptors. nih.gov

The signaling cascade linking ADP to eNOS activation involves the phosphorylation of eNOS at specific serine residues, such as Ser1179 and Ser635, and dephosphorylation at others, like Ser116. nih.govnih.gov This phosphorylation is a key regulatory mechanism for eNOS activity. The pathways known to regulate eNOS, such as the phosphoinositide 3-kinase/Akt and ERK1/2 pathways, are involved in this ADP-mediated response. nih.gov

Interestingly, research indicates that the expression of AMP-activated protein kinase (AMPK) and calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ) is necessary for ADP signaling to eNOS, although their kinase activities may not be. nih.govnih.gov This suggests a complex scaffolding or structural role for these kinases in the signaling complex.

Table 2: Research Findings on ADP-eNOS Signaling Cross-talk

| Finding | Experimental System | Key Implication | Reference(s) |

|---|---|---|---|

| ADP promotes phosphorylation of eNOS at Ser1179 and Ser635. | Cultured endothelial cells | Activation of eNOS and NO production. | nih.govnih.gov |

| ADP-induced eNOS activation is inhibited by P2Y1 receptor antagonists. | Cultured endothelial cells | P2Y1 is a key receptor in this pathway. | nih.govnih.gov |

| siRNA knockdown of AMPK inhibits ADP-dependent eNOS activity. | Cultured endothelial cells | AMPK expression is necessary for the signaling. | nih.gov |

Cross-talk with Growth Factor Receptor Signaling

The signaling pathways of G-protein coupled receptors, including purinergic receptors, are known to intersect with those of receptor tyrosine kinases (RTKs), such as growth factor receptors. nih.govnih.gov This cross-talk is a vital mechanism for integrating diverse extracellular signals to regulate fundamental cellular processes like proliferation, migration, and survival. nih.gov

While direct studies on the cross-talk between ADP-specific purinergic receptors and growth factor receptors are an evolving area of research, the general principles of GPCR-RTK interplay are well-established. This can occur through various mechanisms, including the transactivation of growth factor receptors by GPCRs. For instance, signaling initiated by a GPCR can lead to the activation of matrix metalloproteinases, which then cleave a pro-growth factor, releasing the mature growth factor to activate its receptor.

Furthermore, downstream signaling components are often shared between the two pathways. For example, both purinergic receptors and growth factor receptors can activate the PI3K/Akt and MAPK/ERK signaling cascades. This convergence allows for the integration of signals from both ADP and growth factors to produce a unified cellular response.

Interactions with the Adenylate Cyclase/cAMP Pathway

The signaling initiated by ADP also intricately interacts with the adenylate cyclase/cyclic AMP (cAMP) pathway. This interaction is primarily mediated by the Gi-coupled P2Y12 receptor. jci.orgnih.gov Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylate cyclase, the enzyme that synthesizes cAMP from ATP. researchgate.netresearchgate.net

This inhibition results in a decrease in intracellular cAMP levels. nih.gov Since cAMP is a crucial second messenger that activates protein kinase A (PKA) and influences numerous cellular processes, its reduction has significant consequences. For example, in platelets, prostacyclin stimulates adenylate cyclase to produce cAMP, which inhibits platelet aggregation. By inhibiting adenylate cyclase, ADP counteracts this effect and promotes platelet aggregation. nih.gov This antagonistic relationship between the P2Y12-Gi pathway and the Gs-adenylate cyclase pathway is a classic example of signal integration at the level of second messenger production.

Regulation of Platelet Function and Thrombosis

Adenosine (B11128) 5'-Diphosphate as a Primary Platelet Agonist

Adenosine 5'-diphosphate is a key signaling molecule and a primary agonist in the process of blood clotting and platelet aggregation. biodatacorp.com When a blood vessel sustains an injury, platelets adhere to the site and release ADP from their dense granules. biodatacorp.comwikipedia.org This released ADP then acts as a potent signaling molecule, binding to specific receptors on the surface of circulating platelets and initiating their activation. biodatacorp.comnih.gov This activation process is a critical step in hemostasis, the physiological response to prevent excessive bleeding. biodatacorp.com

The role of ADP extends beyond initial activation; it is responsible for both primary and secondary waves of platelet aggregation. nih.gov The binding of ADP to its receptors triggers a positive feedback loop, recruiting more platelets to the site of injury and amplifying the initial response. biodatacorp.com This cascade of events leads to a change in platelet shape, the release of additional pro-thrombotic factors, and ultimately, the formation of a stable platelet plug. biodatacorp.comnih.gov The central role of ADP in these processes is underscored by the clinical efficacy of antiplatelet medications that work by blocking ADP receptors to prevent thrombotic events like heart attacks and strokes. biodatacorp.comnih.gov

ADP's importance in normal hemostasis is also evident in conditions such as storage pool disease, where deficient ADP in platelets leads to excessive bleeding. nih.gov It activates platelets through at least three distinct purinergic receptors: P2Y1, P2Y12, and P2X1, each contributing to different aspects of platelet function, from shape change and aggregation to thrombus formation under shear stress. nih.govashpublications.org

Molecular Mechanisms of Adenosine 5'-Diphosphate-Induced Platelet Aggregation

The aggregation of platelets induced by ADP is a complex process orchestrated by the activation of specific signaling pathways following the binding of ADP to its receptors on the platelet surface. These pathways involve intricate dynamics of receptor binding, regulation of intracellular calcium, and modulation of cyclic nucleotide levels, all of which converge to produce a robust platelet response.

ADP-induced platelet activation is primarily mediated through its interaction with two G protein-coupled receptors (GPCRs) on the platelet surface: P2Y1 and P2Y12. wikipedia.orgahajournals.orgashpublications.org The binding of ADP to these receptors initiates the aggregation process. nih.gov The P2Y1 receptor is coupled to Gαq, and its activation is responsible for initiating platelet shape change and transient aggregation. ashpublications.orgmdpi.com The P2Y12 receptor, on the other hand, is coupled to Gαi and is crucial for amplifying and sustaining the aggregation response, leading to the formation of a stable thrombus. ahajournals.orgashpublications.orgmdpi.com

The kinetics of ADP binding to these receptors are distinct. While the P2Y1 receptor is responsible for the initial, reversible phase of aggregation, the sustained and irreversible aggregation requires the activation of the P2Y12 receptor. ashpublications.org A third ADP receptor, P2X1, is a ligand-gated ion channel that, upon activation by ATP, causes an influx of calcium, contributing to platelet shape change and aiding in the activation process initiated by other agonists. nih.gov The coordinated action of these receptors is essential for a full and effective platelet response to vascular injury. nih.govahajournals.org

| Receptor | G Protein Coupling | Primary Function in Platelets |

|---|---|---|

| P2Y1 | Gαq | Initiates platelet shape change and transient aggregation. ashpublications.orgmdpi.com |

| P2Y12 | Gαi | Amplifies and sustains the platelet aggregation response. ahajournals.orgashpublications.orgmdpi.com |

| P2X1 | Ligand-gated ion channel | Contributes to platelet shape change through calcium influx. nih.gov |

A critical event in ADP-induced platelet activation is the mobilization of intracellular calcium ([Ca2+]i). nih.gov The binding of ADP to the P2Y1 receptor activates phospholipase C (PLC), which in turn leads to the formation of inositol (B14025) trisphosphate (InsP3). ashpublications.orgnih.gov InsP3 then binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca2+ into the cytoplasm. nih.gov This initial rise in cytosolic calcium is responsible for the platelet shape change. ashpublications.org

The P2Y12 receptor contributes to the calcium response by potentiating the P2Y1-induced calcium signal. ashpublications.orgnih.gov This potentiation is mediated through two main mechanisms: the inhibition of adenylate cyclase and the activation of phosphatidylinositol 3-kinase (PI3K). ashpublications.orgnih.gov Sustained calcium flux is crucial for firm platelet adhesion and thrombus growth, and this is achieved through a cooperative signaling role between ADP and the integrin αIIbβ3. nih.gov The engagement of integrin αIIbβ3 can induce sustained calcium oscillations that promote irreversible platelet activation. nih.gov The combination of ADP and integrin αIIbβ3 activation leads to high, sustained calcium oscillations and irreversible adhesion in a large percentage of tethered platelets. nih.gov

The intracellular level of cyclic adenosine monophosphate (cAMP) is a key negative regulator of platelet activation. ingentaconnect.com High levels of cAMP inhibit platelet aggregation. ingentaconnect.comcngb.org The P2Y12 receptor, which is coupled to the inhibitory G protein (Gi), plays a crucial role in modulating cAMP levels. ingentaconnect.comwikipedia.org When ADP binds to the P2Y12 receptor, it leads to the inhibition of adenylate cyclase, the enzyme responsible for synthesizing cAMP from ATP. wikipedia.orgnih.govnih.gov

For a complete and robust platelet aggregation response to ADP, the simultaneous activation of both P2Y1 and P2Y12 receptors is essential. biodatacorp.comahajournals.orgahajournals.orgahajournals.org These two receptors act in a synergistic and coordinated manner to ensure efficient thrombus formation. biodatacorp.comashpublications.orgnih.gov

The P2Y1 receptor initiates the process by causing a rapid but transient platelet shape change and aggregation. biodatacorp.comashpublications.orgmdpi.com This initial response is mediated by Gq signaling and the subsequent mobilization of intracellular calcium. ashpublications.org However, P2Y1 activation alone is not sufficient to induce sustained, irreversible aggregation. ahajournals.org

The P2Y12 receptor, acting through Gi signaling, is responsible for amplifying and sustaining the aggregation response initiated by P2Y1. ahajournals.orgashpublications.orgmdpi.com It achieves this by inhibiting adenylate cyclase, which lowers cAMP levels and removes the brake on platelet activation. wikipedia.orgnih.gov Furthermore, P2Y12 activation contributes to the stabilization of platelet aggregates. ahajournals.org There is also evidence of cross-talk between the signaling pathways of these two receptors, where P2Y12 potentiates the P2Y1-induced calcium response. ashpublications.orgnih.gov This interplay ensures that platelets form a stable and effective hemostatic plug at the site of vascular injury. nih.gov

| Receptor | Signaling Pathway | Contribution to Platelet Aggregation | Synergistic Role |

|---|---|---|---|

| P2Y1 | Gq -> PLC -> Ca2+ mobilization ashpublications.org | Initiates shape change and transient aggregation. biodatacorp.comashpublications.orgmdpi.com | Co-activation is essential for full, sustained, and irreversible platelet aggregation. biodatacorp.comashpublications.orgahajournals.orgahajournals.orgahajournals.orgnih.gov P2Y12 potentiates the P2Y1-mediated calcium signal. ashpublications.orgnih.gov |

| P2Y12 | Gi -> Inhibition of Adenylate Cyclase -> Decreased cAMP wikipedia.orgnih.gov | Amplifies and sustains the aggregation response, leading to stable thrombus formation. ahajournals.orgashpublications.orgmdpi.com |

Role of Ecto-ADPases in Platelet Deactivation and Adenosine Generation

The activity of ADP in promoting platelet aggregation is tightly controlled by enzymes on the surface of endothelial cells and other blood cells, known as ecto-ADPases or ectonucleotidases. nih.govjci.org These enzymes play a critical role in platelet deactivation by metabolizing ADP and converting it into molecules that inhibit platelet function. nih.govjci.org

The primary ecto-ADPase responsible for inhibiting platelet function is CD39 (also known as ectonucleoside triphosphate diphosphohydrolase-1 or ENTPD1). nih.govjci.orgsemanticscholar.org CD39 is an integral membrane protein that rapidly hydrolyzes extracellular ATP and ADP to adenosine monophosphate (AMP). nih.govjci.orgahajournals.org By breaking down ADP, CD39 effectively removes the pro-aggregatory signal, thus preventing further platelet recruitment and activation. nih.govjci.orgifcardio.org

The product of CD39 activity, AMP, is further metabolized by another ecto-enzyme, CD73 (ecto-5'-nucleotidase). nih.govahajournals.org CD73 converts AMP into adenosine. nih.govahajournals.org Adenosine is a potent inhibitor of platelet activation. wikipedia.orgnih.gov It binds to A2A and A2B adenosine receptors on the platelet surface, which are coupled to Gs proteins. researchgate.net Activation of these receptors stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels and subsequent inhibition of platelet aggregation. ahajournals.orgresearchgate.net Therefore, the sequential action of CD39 and CD73 not only removes the platelet agonist ADP but also generates the platelet inhibitor adenosine, providing a powerful mechanism for thromboregulation and maintaining blood fluidity. nih.govahajournals.orgnih.govbohrium.com

Genetic Determinants of Platelet Responsiveness to Adenosine 5'-Diphosphate (e.g., P2Y12 gene variations)

Interindividual differences in platelet aggregation responses to ADP are well-documented and have a heritable component. ahajournals.orgahajournals.org Genetic variations within the P2Y12 receptor gene, which encodes the primary receptor for ADP-mediated platelet aggregation, have been identified as significant determinants of this variability. ahajournals.orgahajournals.orgnih.gov

Research has identified several single nucleotide polymorphisms (SNPs) in the P2Y12 gene that are in linkage disequilibrium, forming distinct haplotypes. ahajournals.orgnih.gov The two most frequently described haplotypes are designated H1 and H2. ahajournals.orgnih.govnih.gov The H2 haplotype has been associated with a greater maximal platelet aggregation response to ADP compared to the H1 haplotype. ahajournals.orgahajournals.orgnih.gov This heightened reactivity in carriers of the H2 allele is linked to a more pronounced ADP-induced downregulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a key negative regulator of platelet activation. ahajournals.orgahajournals.org

| Haplotype | Associated Platelet Response to ADP | Potential Clinical Implication |

|---|---|---|

| H1 | Normal or lower platelet aggregation | Standard risk of thrombosis |

| H2 | Increased maximal platelet aggregation ahajournals.orgahajournals.orgnih.gov | Increased risk of atherothrombosis and potential for reduced response to P2Y12 inhibitors ahajournals.orgnih.govnih.gov |

Investigational Antiplatelet Strategies Targeting Adenosine 5'-Diphosphate Receptors

The central role of ADP in thrombosis has driven the development of numerous antiplatelet agents targeting its receptors. While established drugs like clopidogrel (B1663587) have been mainstays of therapy, ongoing research focuses on novel agents with improved pharmacological profiles.

Newer oral P2Y12 receptor inhibitors, such as prasugrel (B1678051) and ticagrelor (B1683153), have demonstrated greater potency and more consistent platelet inhibition compared to clopidogrel. nih.govwikipedia.org These agents have been shown to be superior in reducing ischemic events in patients with acute coronary syndromes (ACS). nih.govnih.gov However, this increased efficacy is often accompanied by a higher risk of bleeding. wikipedia.org

Intravenous P2Y12 inhibitors like cangrelor (B105443) offer a rapid onset and offset of action, making them suitable for acute settings, such as during percutaneous coronary intervention (PCI). wikipedia.orgahajournals.orgahajournals.org Elinogrel is another P2Y12 antagonist that has been developed for both intravenous and oral administration. ahajournals.org A novel approach in development is selatogrel, a P2Y12 inhibitor formulated for subcutaneous administration, which has shown potent, rapid, and consistent effects in early studies. tandfonline.com These newer agents are designed to overcome some of the limitations of older drugs, including the influence of genetic variations in metabolic activation pathways. wikipedia.org

| Antagonist | Administration Route | Key Feature |

|---|---|---|

| Prasugrel | Oral | More potent and consistent inhibition than clopidogrel nih.govwikipedia.org |

| Ticagrelor | Oral | Reversible inhibitor with rapid onset of action wikipedia.org |

| Cangrelor | Intravenous | Rapid onset and offset, suitable for acute settings wikipedia.orgahajournals.orgahajournals.org |

| Elinogrel | Oral/Intravenous | Developed for both routes of administration ahajournals.org |

| Selatogrel | Subcutaneous | Novel formulation for rapid and consistent effect tandfonline.com |

The P2Y1 receptor, which is responsible for initiating ADP-induced platelet shape change and aggregation, represents another promising target for antiplatelet therapy. ahajournals.orgnih.gov Studies in animal models have shown that the absence or blockade of the P2Y1 receptor leads to impaired platelet aggregation and resistance to thromboembolism. nih.govahajournals.org

MRS2179 is a selective P2Y1 receptor antagonist that has been shown to be a potent inhibitor of ADP-induced platelet aggregation both in laboratory studies and in animal models of thrombosis. nih.govnih.gov The development of P2Y1 antagonists is seen as a potential strategy to achieve antithrombotic effects, possibly with a different bleeding risk profile compared to P2Y12 inhibitors. ahajournals.orgnih.gov However, the widespread expression of P2Y1 receptors in other tissues raises potential concerns about off-target effects. nih.gov

A novel investigational strategy involves the simultaneous blockade of both P2Y1 and P2Y12 receptors. nih.gov This approach aims to provide a more complete and synergistic inhibition of ADP-induced platelet aggregation. ahajournals.orgnih.gov Activation of P2Y1 initiates platelet aggregation, while P2Y12 activation amplifies and sustains the response. ahajournals.org

GLS-409, a diadenosine tetraphosphate (B8577671) derivative, is an example of a dual P2Y1/P2Y12 antagonist. nih.govnih.govmdpi.com In preclinical studies, GLS-409 has been shown to effectively inhibit platelet aggregation and attenuate platelet-mediated thrombosis in animal models. nih.govnih.govmdpi.com In vitro studies with human platelets have demonstrated that GLS-409 has effects similar to the combination of a selective P2Y12 inhibitor (cangrelor) and a selective P2Y1 inhibitor (MRS2179). nih.govnih.gov This dual antagonism may offer a potent and rapidly acting antiplatelet effect. ahajournals.orgnih.gov

The concentration of extracellular ADP is tightly regulated by ectonucleotidases, enzymes expressed on the surface of endothelial cells and blood cells, including platelets. sci-hub.senih.gov This metabolic pathway presents another avenue for modulating platelet function. The two key enzymes in this cascade are CD39 (ectonucleoside triphosphate diphosphohydrolase-1) and CD73 (ecto-5'-nucleotidase). sci-hub.senih.govnih.gov

CD39 hydrolyzes pro-thrombotic ATP and ADP to the less active adenosine monophosphate (AMP). sci-hub.senih.govnih.govmdpi.com CD73 then converts AMP to adenosine, which is a potent inhibitor of platelet aggregation. sci-hub.senih.govnih.govmdpi.com This enzymatic cascade effectively shifts the balance from a pro-thrombotic environment rich in ADP to an anti-thrombotic environment dominated by adenosine. mdpi.com

Increased expression or activity of CD39 has been shown to protect against thrombosis in animal models. nih.govahajournals.org Conversely, insufficient activity of these ectonucleotidases has been associated with thrombotic complications. nih.gov Therefore, strategies aimed at enhancing the activity of the CD39/CD73 pathway or delivering these enzymes (for example, via exosomes) are being explored as potential antithrombotic therapies. ahajournals.org Additionally, inhibiting the cellular uptake of adenosine can potentiate its antiplatelet effects, an approach that may be particularly effective in the presence of P2Y12 antagonists. ahajournals.org

Enzymatic Interactions and Kinetic Studies

Adenosine (B11128) 5'-Diphosphate as a Substrate and Product in Enzyme-Catalyzed Reactions

ADP is centrally involved in reactions that transfer high-energy phosphate (B84403) groups, a process vital for energy storage and utilization in all living cells guidechem.commpbio.comnbinno.com. Its concentration relative to Adenosine 5'-triphosphate (ATP) is a key indicator of the cell's energetic state.

In the vast majority of kinase-catalyzed reactions, ADP is a primary product. Kinases are enzymes that facilitate the transfer of a phosphoryl group from a high-energy donor, almost universally ATP, to a specific substrate youtube.com. This reaction, known as phosphorylation, is a fundamental mechanism for regulating protein function, signaling, and metabolism. The generalized reaction is as follows:

ATP + Substrate → Phosphorylated Substrate + ADP

The generation of ADP is a direct consequence of the phosphoryl group transfer nih.govnih.govplos.org. The ratio of ATP to ADP is a critical determinant of the cell's energy charge and influences the direction and rate of many metabolic pathways britannica.com.

Conversely, phosphatases catalyze the reverse reaction, dephosphorylation, by removing a phosphate group from a substrate. While ADP is not a direct substrate for most phosphatases in this context, its regeneration into ATP by enzymes like adenylate kinase (2 ADP ↔ ATP + AMP) and ATP synthase is crucial for maintaining the cellular energy pool sigmaaldrich.com. In specific assay methodologies, phosphatases like CD39L2 are used to hydrolyze the ADP produced by kinase reactions, allowing for the quantification of kinase activity nih.govnih.govrndsystems.com.

ATPase activity assays are designed to measure the function of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate (Pi), releasing energy to power cellular processes bellbrooklabs.comnih.govpatsnap.com. The fundamental reaction is:

ATP + H₂O → ADP + Pi + Energy

In these assays, the rate of enzyme activity is determined by measuring the amount of a product formed over time. Since ADP is a universal product of ATPases, its detection is a direct and reliable method for quantifying enzyme kinetics bellbrooklabs.comnih.gov. Various methods, including phosphatase-coupled colorimetric assays, are employed to measure the ADP produced bellbrooklabs.comnih.gov.

ADPase enzymes, such as ecto-ADPases, directly act on ADP as a substrate. These enzymes hydrolyze ADP to Adenosine 5'-monophosphate (AMP) and inorganic phosphate, or in some cases, directly to adenosine mpbio.comnbinno.com. This activity is important in processes like purinergic signaling, where the breakdown of extracellular ADP modulates cellular responses, such as inhibiting platelet activation mpbio.comnbinno.comsigmaaldrich.com.

While ATP is the canonical phosphoryl group donor in cellular bioenergetics, a unique class of enzymes utilizes ADP for this purpose. These ADP-dependent kinases, primarily found in certain archaea and some bacteria, represent a significant adaptation to energy metabolism, particularly under conditions of low energy where ATP levels are depleted but ADP is more abundant nih.govwikipedia.orgresearchgate.net.

Two prominent examples are ADP-dependent phosphofructokinase (ADP-PFK) and ADP-dependent glucokinase (ADP-GK) nih.govnih.gov. These enzymes catalyze key steps in glycolysis, using ADP to phosphorylate their respective sugar substrates:

ADP-GK: Glucose + ADP → Glucose-6-phosphate + AMP

ADP-PFK: Fructose-6-phosphate + ADP → Fructose-1,6-bisphosphate + AMP

This modified glycolytic pathway is advantageous in anaerobic or energy-limited environments researchgate.net. Unlike their ATP-dependent counterparts, these enzymes are not inhibited by high levels of ATP, making them suited for organisms that experience fluctuations in energy availability nih.gov.

| Feature | ATP-Dependent Kinases | ADP-Dependent Kinases |

| Phosphoryl Donor | ATP | ADP |

| Nucleotide Product | ADP | AMP |

| Primary Organisms | Most Eukaryotes, Bacteria, Archaea | Primarily specific Archaea (e.g., Pyrococcus furiosus, Thermococcus litoralis) and some Bacteria wikipedia.orgresearchgate.net |

| Metabolic Context | Standard Glycolysis | Modified Embden-Meyerhof Pathway researchgate.net |

| Energy State | Active in high-energy states | Advantageous in low-energy states nih.gov |

This table provides a comparative overview of ATP-dependent and ADP-dependent kinases, highlighting their distinct roles and characteristics in cellular metabolism.

ADP-Glucose Pyrophosphorylase (AGPase) is a critical enzyme in the biosynthesis of starch in plants and glycogen in bacteria nih.govfrontiersin.orgnih.gov. It catalyzes the first committed and rate-limiting step in this pathway: the synthesis of ADP-glucose from glucose-1-phosphate and ATP nih.govpnas.org.

ATP + Glucose-1-phosphate ↔ ADP-glucose + Pyrophosphate (PPi)

In this reaction, ADP is not a free substrate or product but is incorporated into the activated sugar nucleotide, ADP-glucose nih.gov. ADP-glucose then serves as the glucosyl donor for starch synthases, which elongate the growing polysaccharide chains pnas.org. The activity of AGPase is tightly regulated, often by metabolic intermediates, to control the flux of carbon into storage polysaccharides frontiersin.orgpnas.org.

Enzyme Regulation by Adenosine 5'-Diphosphate

Beyond its roles as a substrate and product, ADP is a potent regulator of enzyme activity, primarily through allosteric mechanisms.

Allosteric regulation involves the binding of a modulator molecule to a site on the enzyme that is distinct from the active site wikipedia.org. This binding event induces a conformational change in the enzyme, leading to either an increase (activation) or a decrease (inhibition) in its catalytic activity wikipedia.orgelifesciences.org.

ADP often functions as an allosteric activator for enzymes involved in catabolic, energy-producing pathways. A high concentration of ADP relative to ATP signals a low energy state within the cell, necessitating the activation of pathways like glycolysis to generate more ATP nih.govyoutube.com.

A classic example is the regulation of Phosphofructokinase-1 (PFK-1) , a key control point in glycolysis. While high levels of ATP act as an allosteric inhibitor of PFK-1, ADP (and AMP) acts as an allosteric activator youtube.comaatbio.com. When ADP binds to the regulatory site on PFK-1, it reverses the inhibitory effect of ATP and increases the enzyme's affinity for its substrate, fructose-6-phosphate, thereby stimulating the glycolytic flux britannica.comaatbio.com.

Another crucial enzyme regulated by adenine (B156593) nucleotides is AMP-activated protein kinase (AMPK) . AMPK functions as a master sensor of cellular energy status. It is activated by metabolic stresses that increase the cellular ratios of ADP/ATP and AMP/ATP nih.gov. This activation triggers a cascade of events that switch on catabolic pathways to generate ATP while switching off anabolic, ATP-consuming processes, thereby restoring energy homeostasis nih.gov.

| Enzyme | Metabolic Pathway | Effect of ADP Binding | Cellular Outcome |

| Phosphofructokinase-1 (PFK-1) | Glycolysis | Allosteric Activator | Increases rate of glycolysis to produce ATP youtube.comaatbio.com |

| AMP-activated protein kinase (AMPK) | Cellular Energy Sensing | Allosteric Activator (along with AMP) | Activates energy-producing pathways; inhibits energy-consuming pathways nih.gov |

| Pyruvate Kinase | Glycolysis | Allosteric Activator (in some isoforms) | Stimulates the final, ATP-generating step of glycolysis |

| Isocitrate Dehydrogenase | Citric Acid Cycle | Allosteric Activator | Increases the rate of the citric acid cycle to generate NADH for ATP production |

This table summarizes key enzymes that are allosterically regulated by Adenosine 5'-diphosphate, illustrating its central role in coordinating cellular energy metabolism.

Feedback Inhibition Processes

In metabolic pathways, feedback inhibition is a crucial regulatory mechanism where the end product of a series of reactions inhibits an enzyme that functions early in the pathway. This process allows cells to control the production of metabolites efficiently, preventing the wasteful expenditure of energy and resources when a product is abundant. openstax.orgpressbooks.pubbyjus.com While the classic model of feedback inhibition involves the end product acting as an inhibitor, the regulation of energy-producing pathways showcases a more nuanced interplay between molecules like Adenosine 5'-triphosphate (ATP) and Adenosine 5'-diphosphate (ADP).

ATP, the primary energy currency of the cell, often acts as an allosteric inhibitor of key enzymes in catabolic processes like glycolysis. khanacademy.orgnih.gov When ATP levels are high, it signals an energy-replete state, and its binding to allosteric sites on enzymes such as phosphofructokinase-1 (PFK1) and pyruvate kinase reduces their activity. nih.govwikipedia.org This inhibition slows down the breakdown of glucose, thus conserving it. byjus.com

Conversely, Adenosine 5'-diphosphate (ADP) frequently functions as a positive allosteric regulator, or an activator, for the very same enzymes that are inhibited by ATP. openstax.orgkhanacademy.orglibretexts.org High concentrations of ADP relative to ATP indicate a low-energy state in the cell, signaling the need for increased ATP synthesis. openstax.orgpressbooks.pub ADP binds to allosteric sites on these regulatory enzymes, inducing a conformational change that increases their affinity for their substrates and enhances their catalytic activity. libretexts.org This activation stimulates the catabolic pathway to produce more ATP. pressbooks.pub Therefore, ADP's role in this context is a key part of the feedback control loop, promoting the pathway's activity when its "end product" (ATP) is in low supply.

This dual regulation by the relative levels of ATP and ADP allows the cell to maintain a stable energy balance, a state known as energy homeostasis. The ATP/ADP ratio is a critical indicator of the cell's energetic status and a primary determinant in the control of energy metabolism.

| Enzyme | Regulator | Type of Regulation | Metabolic Consequence |

|---|---|---|---|

| Phosphofructokinase-1 (PFK1) | ATP | Allosteric Inhibitor | Inhibits glycolysis when energy is abundant |

| ADP | Allosteric Activator | Stimulates glycolysis when energy is needed | |

| Pyruvate Kinase | ATP | Allosteric Inhibitor | Inhibits the final payoff step of glycolysis |

| ADP | Allosteric Activator | Stimulates the final payoff step of glycolysis |

Enzyme Cascade Assay Systems Utilizing Adenosine 5'-Diphosphate

Adenosine 5'-diphosphate is a common product of many enzymatic reactions, particularly those catalyzed by kinases and ATPases, which utilize ATP as a substrate. nih.govcreative-enzymes.com Consequently, the sensitive detection of ADP is fundamental to studying the kinetics of these enzymes and for high-throughput screening of potential inhibitors. Enzyme cascade assays are powerful tools for this purpose, as they can amplify the signal generated from ADP production, enabling highly sensitive measurements. acs.orgnih.gov

These assays work by coupling the ADP-producing reaction of a target enzyme to a series of subsequent enzymatic reactions. The final step in this cascade generates a readily detectable signal, such as a change in absorbance or fluorescence. nih.govslas-discovery.org Because ADP is the linking molecule, the rate of signal generation is directly proportional to the rate of the primary enzyme's activity.

A prominent example is a fluorogenic cascade system used for digital bioassays of ADP-producing enzymes like ATPases and kinases. acs.orgnih.gov This system employs a series of coupling enzymes to convert the production of ADP into a fluorescent signal. The cascade can be initiated by the target enzyme's reaction (e.g., ATPase: ATP → ADP + Pi). The generated ADP then serves as a substrate for the first coupling enzyme in the cascade.

A representative cascade involves the following steps:

Primary Reaction : An enzyme of interest (e.g., a kinase or ATPase) catalyzes a reaction that produces ADP.

Coupling Cascade :

The ADP produced is used by ADP-dependent glucokinase (ADP-GK) to phosphorylate glucose, yielding glucose-6-phosphate (G6P). acs.orgnih.govresearchgate.net

Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes the G6P, producing 6-phosphogluconate (6PG) and reducing NADP+ to NADPH. acs.orgnih.govresearchgate.net

Finally, diaphorase (DIA) uses the generated NADPH to reduce a non-fluorescent substrate (like resazurin) into a highly fluorescent product (resorufin). acs.orgnih.govresearchgate.net

The increase in fluorescence over time can be monitored to determine the kinetics of the primary ADP-producing enzyme. This method is highly versatile and has been adapted for single-molecule activity measurements, providing significant potential for diagnostics and drug discovery. nih.gov

| Step | Enzyme | Reaction | Role in Assay |

|---|---|---|---|

| 1 | Target Enzyme (e.g., ATPase) | ATP → ADP + Pi | Produces the molecule to be detected (ADP) |

| 2 | ADP-dependent Glucokinase (ADP-GK) | ADP + Glucose → AMP + Glucose-6-Phosphate | Links ADP production to the next step |

| 3 | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Glucose-6-Phosphate + NADP⁺ → 6-Phosphogluconate + NADPH | Generates a reducing equivalent (NADPH) |

| 4 | Diaphorase (DIA) | NADPH + Resazurin → NADP⁺ + Resorufin (Fluorescent) | Converts the signal into a detectable fluorescent output |

Therapeutic Implications and Drug Discovery

Cardiovascular Disease Research and Drug Development

The central role of ADP in platelet aggregation has made it a key target in the research and development of drugs for cardiovascular diseases, particularly those aimed at preventing thrombosis.

Adenosine (B11128) 5'-diphosphate disodium (B8443419) salt is a vital reagent in the development and screening of antithrombotic drugs. leapchem.comchemimpex.com In laboratory settings, ADP is used to induce platelet aggregation in blood samples, a process that mimics the initial stages of blood clot formation in the body. leapchem.combiodatacorp.com This induced aggregation serves as a platform to test the efficacy of potential antiplatelet medications. leapchem.com

The methodology often involves platelet aggregometry, a technique that measures the extent of platelet clumping after the addition of an agonist like ADP. haemochrom.de By observing the degree to which a test compound inhibits this ADP-induced aggregation, researchers can assess its potential as an antithrombotic agent. haemochrom.de This screening method is crucial for the preclinical evaluation of drugs that target platelet function. leapchem.com A variety of antiplatelet drugs, including clopidogrel (B1663587), ticlopidine, and prasugrel (B1678051), have been developed by targeting the pathways that ADP influences. leapchem.combiodatacorp.com

Table 1: Role of ADP in Antithrombotic Drug Screening

| Step | Description | Relevance of ADP |

|---|---|---|

| 1. Sample Preparation | A sample of platelet-rich plasma or whole blood is prepared. | Not directly involved. |

| 2. Baseline Measurement | The initial state of the platelets is measured. | Not directly involved. |

| 3. Agonist Addition | Adenosine 5'-diphosphate is added to the sample to induce platelet aggregation. haemochrom.de | ADP acts as the primary stimulus for platelet activation and clumping. biodatacorp.com |

| 4. Drug Efficacy Testing | A potential antithrombotic drug is introduced to the sample before or after ADP. | The drug's ability to inhibit ADP-induced aggregation is quantified. leapchem.com |

| 5. Data Analysis | The degree of inhibition is analyzed to determine the drug's potency. | Provides a measure of the drug's antiplatelet effect. |

The pro-aggregatory effects of ADP are mediated through its interaction with specific purinergic receptors on the platelet surface, primarily the P2Y1 and P2Y12 receptors. nih.govashpublications.orgnih.gov These two G protein-coupled receptors work in concert to achieve full platelet activation. The P2Y1 receptor, when activated by ADP, initiates platelet shape change and a transient aggregation. nih.govashpublications.org The P2Y12 receptor, also activated by ADP, is responsible for sustaining and amplifying the aggregation response. nih.govashpublications.org

Given their critical roles, these receptors have become major targets for therapeutic intervention in cardiovascular disease. nih.govnih.gov Antagonists of the P2Y12 receptor, such as clopidogrel, prasugrel, and ticagrelor (B1683153), are widely used clinically to reduce the risk of thrombotic events like heart attack and stroke. leapchem.comaggredyne.com These drugs work by blocking the binding of ADP to the P2Y12 receptor, thereby inhibiting platelet activation and aggregation. aggredyne.com The development of drugs targeting both P2Y1 and P2Y12 receptors is an area of ongoing research, with the potential for more comprehensive antiplatelet therapy. ahajournals.org

Neurological and Neurodegenerative Disorders (e.g., related to NAD+ metabolism and PARP inhibition)

Emerging research has implicated pathways involving ADP in the pathophysiology of neurological and neurodegenerative disorders. One key area of investigation is the role of poly(ADP-ribose) polymerases (PARPs). nih.govnih.gov PARPs are enzymes that use nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose), a process crucial for DNA repair. nih.govfrontiersin.org

In several neurodegenerative diseases, overactivation of PARP-1 can lead to the depletion of cellular NAD+ and ATP, ultimately contributing to cell death. frontiersin.org Therefore, inhibitors of PARP are being explored as potential neuroprotective agents. nih.govnih.gov By preventing excessive PARP activity, these inhibitors may preserve NAD+ levels and mitigate neuronal damage. frontiersin.org The relationship between ADP, NAD+ metabolism, and PARP activity highlights a complex interplay that could be targeted for therapeutic benefit in conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. nih.govresearchgate.netnih.gov

Cancer Research (e.g., targeting extracellular adenosine metabolism)

In the field of oncology, the focus is on the metabolism of extracellular nucleotides, including ADP, within the tumor microenvironment (TME). nih.govnih.govnih.gov The TME is often characterized by high levels of extracellular ATP, which can be sequentially hydrolyzed by ectonucleotidases CD39 and CD73 into ADP, AMP, and finally, immunosuppressive adenosine. frontiersin.orgbmj.comresearchgate.net

This accumulation of adenosine in the TME dampens the anti-tumor immune response by acting on adenosine receptors on immune cells. frontiersin.orgbmj.com Consequently, targeting the enzymes involved in this metabolic cascade is a promising strategy in cancer immunotherapy. nih.govnih.gov By inhibiting CD39, which converts ATP to ADP and ADP to AMP, it is possible to reduce the production of adenosine and thereby enhance the immune system's ability to attack cancer cells. frontiersin.orgbmj.com This approach aims to shift the balance from an immunosuppressive to an immune-stimulatory TME. nih.gov

Table 2: Key Molecules in Extracellular Adenosine Metabolism in the Tumor Microenvironment

| Molecule | Role | Therapeutic Target Potential |

|---|---|---|

| ATP | Released by cancer cells, acts as a pro-inflammatory signal. nih.gov | Indirectly targeted by modulating its conversion. |

| ADP | Intermediate in the conversion of ATP to adenosine. | Its conversion to AMP by CD39 is a target. frontiersin.org |

| CD39 (Ectonucleotidase) | Converts ATP to ADP and ADP to AMP. frontiersin.org | A key target for inhibition to prevent adenosine production. bmj.com |

| CD73 (Ecto-5'-nucleotidase) | Converts AMP to adenosine. frontiersin.org | A major target for inhibition to block the final step of adenosine generation. bmj.com |

| Adenosine | Potent immunosuppressive molecule in the TME. bmj.com | Its receptors (e.g., A2A) are targets for blockade. frontiersin.org |

Other Potential Therapeutic Avenues (e.g., insulin (B600854) secretion, vasodilation)

Beyond cardiovascular disease, neurology, and oncology, the biological activities of ADP suggest other potential therapeutic applications.

Insulin Secretion: Studies have shown that ADP and its analogues can stimulate insulin secretion from pancreatic beta cells through the activation of P2Y purinoceptors. nih.govbohrium.com This suggests that targeting these receptors could be a strategy for managing diabetes. nih.gov The intracellular concentration of ADP also plays a role in regulating insulin secretion by modulating the activity of ATP-sensitive potassium channels. nih.gov

Vasodilation: Adenosine and its precursor nucleotides, including ADP, are involved in the regulation of vascular tone. nih.govoup.com Extracellular ATP and ADP can induce vasodilation, in part by stimulating the release of nitric oxide from endothelial cells. ahajournals.orgahajournals.orgnih.gov This vasodilatory effect is being investigated for its potential therapeutic benefits in conditions characterized by vasoconstriction or impaired blood flow. nih.govoup.com

Diagnostic Applications in Clinical Research

Assessment of Platelet Function in Hemostasis and Thrombosis Research

Adenosine (B11128) 5'-diphosphate is a key physiological agonist that is instrumental in the study of hemostasis and thrombosis. nih.gov When a blood vessel is injured, platelets release ADP from their dense granules, which then acts as a signaling molecule to activate other platelets and promote the formation of a blood clot. biodatacorp.comahajournals.org This process, known as platelet aggregation, is a critical step in the body's natural response to prevent excessive bleeding. biodatacorp.com

In clinical research, ADP is widely used as an agonist in various platelet function tests to assess the ability of platelets to aggregate. One of the most common methods is Light Transmission Aggregometry (LTA), which measures the change in light transmission through a platelet-rich plasma sample upon the addition of an agonist like ADP. biodatacorp.comyoutube.com The extent and rate of platelet aggregation in response to ADP provide valuable insights into platelet function and can help diagnose platelet disorders. biodatacorp.com The platelet aggregation response to ADP typically shows an initial primary wave of aggregation, followed by a secondary wave that requires the release of intracellular granules from the platelets. youtube.com

ADP-induced platelet activation involves the binding of ADP to specific purinergic receptors on the platelet surface, namely P2Y1 and P2Y12. nih.govnih.gov The P2Y1 receptor is responsible for initiating platelet shape change and the initial phase of aggregation through calcium mobilization, while the P2Y12 receptor, coupled to Gαi2, is essential for the full and sustained aggregation response. ahajournals.orgoup.com Research on these receptors has significantly advanced the understanding of normal hemostasis and the pathogenesis of thrombotic disorders. nih.gov For instance, studies on patients with defects in ADP receptors have demonstrated the crucial role of ADP in stabilizing thrombin-induced platelet aggregates and in shear-induced platelet aggregation. ahajournals.org

Dysregulation of ADP-mediated platelet activation can lead to either bleeding disorders or thrombotic events. biodatacorp.com Therefore, assessing platelet response to ADP is a cornerstone of hemostasis and thrombosis research, aiding in the development of new diagnostic and therapeutic strategies. biodatacorp.com

| Parameter | Description | Clinical Research Significance |

|---|---|---|

| Maximal Aggregation (%) | The maximum percentage of light transmission achieved after the addition of ADP, reflecting the extent of platelet aggregation. | Provides a quantitative measure of the overall platelet response to ADP. Reduced maximal aggregation can indicate platelet dysfunction. |

| Lag Phase | The time delay between the addition of ADP and the onset of the aggregation response. | Can provide insights into the initial stages of platelet activation. |

| Slope | The rate of platelet aggregation, represented by the slope of the aggregation curve. | Indicates the speed of platelet recruitment and aggregate formation. |

| Primary Wave Aggregation | The initial, reversible phase of aggregation mediated primarily by the P2Y1 receptor. youtube.comoup.com | Assesses the initial platelet response to ADP. |

| Secondary Wave Aggregation | A subsequent, irreversible phase of aggregation that requires the release of platelet granules. youtube.com | Indicates the amplification of the platelet response and is often absent in certain platelet function disorders. |

Evaluation of Antiplatelet Therapy Efficacy in Research Settings

Given the central role of ADP in platelet aggregation and thrombus formation, the P2Y12 receptor has become a major target for antiplatelet drugs. nih.govnih.gov These medications are crucial in the management of patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary interventions (PCI). nih.govnih.gov Adenosine 5'-diphosphate is therefore extensively used in research settings to evaluate the efficacy of these antiplatelet therapies. karger.comprelekara.sk

P2Y12 inhibitors, such as clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153), work by blocking the P2Y12 receptor, thereby inhibiting ADP-induced platelet aggregation. nih.govnih.gov Platelet function tests that utilize ADP as the agonist are essential for monitoring the on-treatment platelet reactivity in patients receiving these drugs. prelekara.sk High on-treatment platelet reactivity is associated with an increased risk of ischemic events, including stent thrombosis. prelekara.sk

In research studies, LTA with ADP is considered a historical standard for monitoring the effects of P2Y12 inhibitors. researchgate.net Other assays, such as the VASP (Vasodilator-stimulated Phosphoprotein Phosphorylation) assay, also use ADP stimulation to assess the level of P2Y12 receptor blockade. researchgate.net These tests help researchers understand the pharmacodynamics of different antiplatelet agents and the variability in patient response. nih.govnih.gov For example, studies have shown that newer agents like prasugrel and ticagrelor result in a more potent and consistent inhibition of ADP-induced platelet aggregation compared to clopidogrel. nih.govnih.gov

Research has also demonstrated that various factors can influence the results of ADP-induced platelet function tests, including the time from blood collection and the stability of the ADP reagent, highlighting the need for standardization in these research assays. nih.gov

| Research Application | Description | Example Research Finding |

|---|---|---|

| Pharmacodynamic Studies of P2Y12 Inhibitors | Assessing the degree of platelet inhibition achieved with different antiplatelet drugs and dosages. | Prasugrel and ticagrelor demonstrate a faster onset of action and more potent inhibition of ADP-induced platelet aggregation compared to clopidogrel. nih.govnih.gov |

| Investigating High On-Treatment Platelet Reactivity (HPR) | Identifying patients who have a suboptimal response to antiplatelet therapy. | A significant proportion of patients treated with clopidogrel exhibit HPR, which is linked to a higher risk of adverse cardiovascular events. prelekara.sk |

| Comparing Different Platelet Function Assays | Evaluating the correlation and agreement between various methods for assessing P2Y12 inhibition. | Different platelet function tests that use ADP stimulation may yield varying results, influenced by factors like the test principle and patient characteristics. researchgate.net |

| Studying Drug-Drug Interactions | Investigating how other medications may affect the efficacy of P2Y12 inhibitors. | Some studies have explored the potential interaction between proton pump inhibitors and clopidogrel, with platelet function tests using ADP as a key endpoint. |

Adenine (B156593) Nucleotide Quantification as Research Biomarkers (e.g., ATP, ADP, AMP levels)

Adenosine 5'-diphosphate, along with adenosine 5'-triphosphate (ATP) and adenosine 5'-monophosphate (AMP), are fundamental components of cellular energy metabolism. nih.gov The relative concentrations of these adenine nucleotides, often expressed as the adenylate energy charge (AEC), serve as a critical indicator of the cell's energy status. bmrservice.com Consequently, the quantification of ATP, ADP, and AMP levels in biological samples is a valuable tool in clinical research for investigating various pathological conditions.

A decrease in ATP levels and alterations in the ATP/ADP ratio are associated with a range of diseases, including inflammatory conditions, metabolic disorders, and cancer. nih.gov Therefore, these adenine nucleotides are being explored as potential research biomarkers. nih.gov

Several analytical methods, most notably reversed-phase high-performance liquid chromatography (RP-HPLC), are used to separate and quantify ATP, ADP, and AMP in cellular and tissue extracts. crick.ac.uknih.gov Recent advancements have led to the development of methodologies for the rapid and precise analysis of these nucleotides from small sample volumes, such as a single drop of capillary blood. mdpi.compreprints.org

Research has established typical concentration ranges for these nucleotides in human blood. For instance, one study reported mean concentrations of 1393.1 ± 189 µM for ATP, 254.8 ± 8 µM for ADP, and 76.9 ± 20 µM for AMP in capillary blood from a healthy volunteer. mdpi.compreprints.org Deviations from these normal ranges can be indicative of underlying physiological stress or disease processes.

| Adenine Nucleotide | Mean Concentration (µM) | Standard Deviation (µM) |

|---|---|---|

| ATP (Adenosine 5'-triphosphate) | 1393.1 | 189 |

| ADP (Adenosine 5'-diphosphate) | 254.8 | 8 |

| AMP (Adenosine 5'-monophosphate) | 76.9 | 20 |

Data sourced from a study on a healthy female volunteer under the age of thirty. mdpi.compreprints.org

Role in Enzyme-Based Diagnostic Assays (e.g., Creatine (B1669601) Kinase, Glutamate (B1630785) Dehydrogenase)

Adenosine 5'-diphosphate is a key substrate or regulator in several enzyme-based diagnostic assays that are important in clinical research.

Creatine Kinase (CK) Assay: Creatine kinase (CK), also known as creatine phosphokinase (CPK), is an enzyme that plays a crucial role in cellular energy homeostasis, particularly in tissues with high energy demands like the heart and skeletal muscle. nih.gov The reversible reaction catalyzed by CK involves the transfer of a phosphate (B84403) group from phosphocreatine (B42189) to ADP to generate ATP, and vice versa. nih.gov

In diagnostic assays, the measurement of CK activity is used to investigate conditions such as rhabdomyolysis and acute myocardial infarction. nih.gov In the direction of ATP formation, ADP serves as a crucial substrate. The rate of the reaction, which is dependent on the concentration of ADP and creatine phosphate, is measured to determine the CK activity in a sample. researchgate.net

Glutamate Dehydrogenase (GDH) Assay: Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that links amino acid metabolism with the Krebs cycle. nih.gov It catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. researchgate.net The activity of GDH is allosterically regulated by various molecules, including ADP, which acts as an activator. nih.gov

In research assays for GDH, the reaction is often measured in the direction of reductive amination, where α-ketoglutarate is converted to glutamate. researchgate.net In this context, ADP is added to the reaction mixture to stimulate the enzyme's activity. nih.govacs.org The ability of ADP to activate GDH is pH-dependent; it is a potent activator at low pH and in the presence of low substrate concentrations. nih.gov The measurement of GDH activity is relevant in studies of metabolic regulation and certain genetic disorders.

| Enzyme | Role of ADP | Reaction Monitored | Research Application |

|---|---|---|---|

| Creatine Kinase (CK) | Substrate | Phosphocreatine + ADP ⇌ Creatine + ATP nih.gov | Assessment of muscle and heart damage. nih.gov |

| Glutamate Dehydrogenase (GDH) | Allosteric Activator | Glutamate + NAD(P)+ + H2O ⇌ α-Ketoglutarate + NAD(P)H + NH4+ + H+ nih.govresearchgate.net | Study of amino acid metabolism and its regulation. nih.gov |

<

Emerging Research Frontiers and Future Directions

Investigation of Adenosine (B11128) 5'-Diphosphate Role in Salt Stress Adaptations (e.g., in microorganisms and plants)

Emerging research indicates that Adenosine 5'-diphosphate (ADP) is a key signaling molecule in the response of plants to abiotic stressors, including salinity. While the direct mechanisms in microorganisms are still being fully elucidated, the pathways in plants are becoming clearer. In plants like Arabidopsis, salt stress triggers a complex signaling network. Studies have shown that the key enzyme of sulfate (B86663) assimilation, adenosine 5'-phosphosulfate reductase (APR), is regulated by salt stress in a manner that is independent of the well-known stress hormone abscisic acid (ABA). nih.govnih.gov The activity and mRNA levels of APR isoforms increase significantly in roots upon exposure to high salt concentrations. nih.govnih.gov This suggests a distinct signaling pathway is involved in this aspect of salt stress adaptation.

Phytohormones play a crucial role in mediating plant responses to salt stress. frontiersin.org Hormones such as ABA, jasmonic acid (JA), and gibberellic acid (GA) are integral to regulating physiological and molecular adaptations. frontiersin.org Salt stress initiates signaling cascades that can be broadly categorized into ionic signaling, osmolyte regulation, and gene regulation pathways. mdpi.com A central element in these pathways is the fluctuation of cytosolic calcium (Ca²⁺) concentrations, which acts as a second messenger to initiate downstream responses. mdpi.com Extracellular nucleotides, including ADP, are recognized as important signaling molecules that can trigger these intracellular calcium changes, thereby playing a role in the plant's ability to adapt to the stress. mdpi.com

The table below summarizes key molecular events in plant salt stress response, where ADP signaling is implicated.

| Molecular Event | Description | Relation to ADP Signaling |

| Increased APR Activity | Upregulation of adenosine 5'-phosphosulfate reductase, a key enzyme in sulfate assimilation, in response to salt stress. nih.govnih.gov | Part of the broader stress response network where extracellular nucleotides like ADP act as signals. |

| Calcium Signaling | Transient increases in cytosolic Ca²⁺ levels act as a second messenger to activate downstream signaling pathways. mdpi.com | Extracellular ADP is known to induce increases in intracellular Ca²⁺, linking it to the initiation of stress responses. |

| Hormonal Regulation | Involvement of phytohormones like ABA, JA, and GA in orchestrating the plant's adaptation to salinity. frontiersin.org | ADP signaling can intersect with hormonal pathways to fine-tune the stress response. |

| Ion Homeostasis | Regulation of ion channels and transporters to maintain a favorable K⁺/Na⁺ ratio within the cells. frontiersin.org | Calcium signaling, influenced by ADP, plays a role in modulating the activity of these channels and transporters. |

Elucidation of Novel Adenosine 5'-Diphosphate-Related Metabolic and Signaling Pathways

Adenosine 5'-diphosphate is a central molecule in cellular energy metabolism, primarily known for its role in the ATP-ADP cycle. wikipedia.org However, recent research has highlighted its function as an extracellular signaling molecule, mediating its effects through a family of purinergic receptors known as P2Y receptors. wikipedia.org Extracellular ATP is rapidly broken down to ADP and then to adenosine 5'-monophosphate (AMP) by ectonucleotidases. researchgate.netnih.gov This extracellular ADP then acts as a ligand for several P2Y receptor subtypes, initiating intracellular signaling cascades.

The P2Y receptor family consists of eight subtypes in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), which are G protein-coupled receptors (GPCRs). wikipedia.org These receptors are present in almost all human tissues and are involved in a wide array of biological functions. wikipedia.orgrndsystems.com Based on their G protein coupling, they can be divided into two main subfamilies: